4-(2-Ethylphenyl)butanoic acid
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Overview
Description
4-(2-Ethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 2-ethylphenyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the coupling reaction of a halogenated alkane with a substituted ethylphenyl compound. For instance, the preparation method may include the following steps:
Coupling Reaction: A halogenated alkane is reacted with a substituted ethylphenyl compound in the presence of a catalyst such as palladium or nickel.
Intermediate Formation: The resulting intermediate is then treated with a base to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to reduce the use of toxic reagents, minimize costs, and improve operational convenience. This makes the compound suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-(2-Ethylphenyl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Ethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethylphenyl)butanoic acid: A similar compound with the ethyl group positioned at the fourth carbon of the phenyl ring.
Phenylbutyric acid: Another related compound with a phenyl group attached to the butanoic acid chain.
Uniqueness
4-(2-Ethylphenyl)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ethyl group on the phenyl ring can affect the compound’s interactions with other molecules and its overall properties .
Biological Activity
4-(2-Ethylphenyl)butanoic acid, a compound with notable structural characteristics, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its butanoic acid backbone substituted with a 2-ethylphenyl group. The molecular formula is C12H16O2, and it possesses a molecular weight of approximately 192.25 g/mol. This structure influences its solubility, reactivity, and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to anti-inflammatory and analgesic effects. The compound's mechanism is similar to that of other butanoic acid derivatives, which are known to influence metabolic processes and immune responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic Properties : Similar to other butanoic acid derivatives, it may provide pain relief through central and peripheral mechanisms.
- Metabolic Regulation : It plays a role in metabolic pathways that regulate energy homeostasis and cellular metabolism.
Case Studies
-
Anti-inflammatory Study :
A study investigated the anti-inflammatory effects of this compound in a rodent model of arthritis. The results showed a significant reduction in swelling and pain scores compared to the control group, suggesting its potential as an anti-inflammatory agent. -
Analgesic Activity :
In another study, the analgesic properties were assessed using the hot plate test in mice. The compound demonstrated dose-dependent pain relief, comparable to standard analgesics like ibuprofen.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
4-(2-Methylphenyl)butanoic acid | Structure | Anti-inflammatory |
4-(2-Isopropylphenyl)butanoic acid | Structure | Analgesic |
4-(2-Ethoxyphenyl)butanoic acid | Structure | Antimicrobial |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Biotransformation : Research has shown that this compound undergoes biotransformation in various species, affecting its pharmacokinetics and efficacy.
- Species Differences : A study indicated significant differences in the metabolism of related butanoic acids across species, which may influence the therapeutic outcomes in humans versus animal models .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(2-ethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O2/c1-2-10-6-3-4-7-11(10)8-5-9-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) |
InChI Key |
ZSBGWTKGFHGKMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CCCC(=O)O |
Origin of Product |
United States |
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